
2-(Chloromethyl)-4,6-difluorobenzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-4,6-difluorobenzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4,6-difluorobenzoxazole typically involves the chloromethylation of 4,6-difluorobenzoxazole. One common method includes the reaction of 4,6-difluorobenzoxazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under reflux conditions in an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-4,6-difluorobenzoxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted benzoxazole derivatives.
Oxidation: Formation of benzoxazole oxides or other oxidized products.
Reduction: Formation of methyl-substituted benzoxazole derivatives.
Applications De Recherche Scientifique
2-(Chloromethyl)-4,6-difluorobenzoxazole has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Material Science: Employed in the development of advanced materials such as polymers and resins with enhanced properties.
Chemical Biology: Utilized in the study of biological pathways and molecular interactions due to its reactive functional groups.
Industrial Chemistry: Applied in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-4,6-difluorobenzoxazole involves its interaction with biological targets through its reactive chloromethyl and fluorine groups. The compound can form covalent bonds with nucleophilic sites on proteins, enzymes, or DNA, leading to inhibition or modification of their functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)-1,3-dioxolane
- 2-Chloromethyl-4-methoxyl-3,5-dimethyl pyridine
- 2-(Chloromethyl)-1H-benzo[d]imidazole
Comparison
2-(Chloromethyl)-4,6-difluorobenzoxazole is unique due to the presence of both chlorine and fluorine atoms in the benzoxazole ring. This combination enhances its reactivity and potential for diverse applications compared to similar compounds that may lack one or both of these substituents. The fluorine atoms increase the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and material science.
Propriétés
Numéro CAS |
1512284-49-9 |
|---|---|
Formule moléculaire |
C8H4ClF2NO |
Poids moléculaire |
203.57 g/mol |
Nom IUPAC |
2-(chloromethyl)-4,6-difluoro-1,3-benzoxazole |
InChI |
InChI=1S/C8H4ClF2NO/c9-3-7-12-8-5(11)1-4(10)2-6(8)13-7/h1-2H,3H2 |
Clé InChI |
OLNVDJCAMRIJKK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1OC(=N2)CCl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


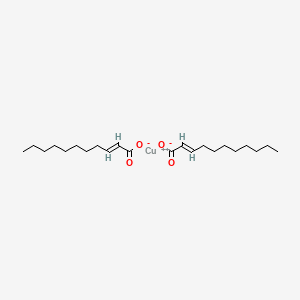
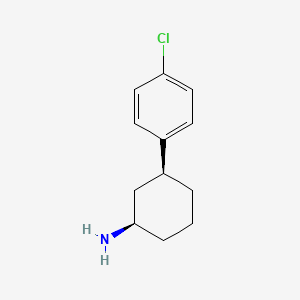

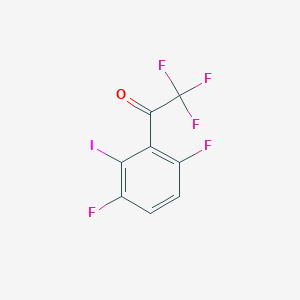
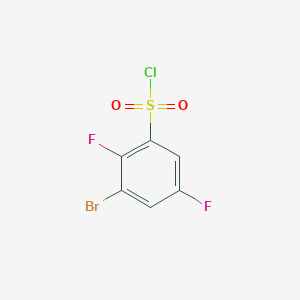
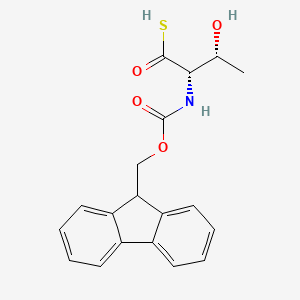
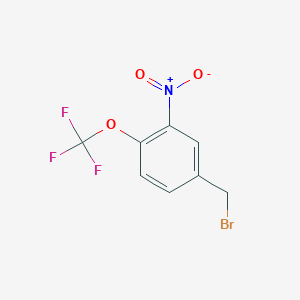
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate](/img/structure/B12850845.png)

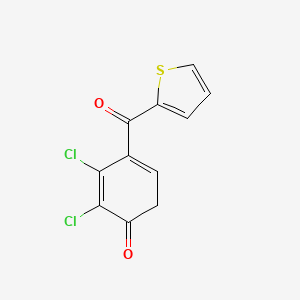



![1-[3-(Diethylamino)propyl]-2,3,5,6,7,8-hexahydro-4(1H)-quinolinone](/img/structure/B12850895.png)
